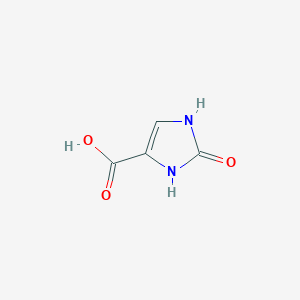

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSWLMGZMRUNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362772 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-47-2 | |

| Record name | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound (C₄H₄N₂O₃). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods. It details a logical, self-validating workflow that integrates elemental analysis, mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, culminating in the definitive confirmation by X-ray crystallography. Each step is presented with an emphasis on the underlying scientific rationale, ensuring that the generated data at each stage corroborates the findings of the preceding analysis. This approach guarantees the highest level of confidence in the final structural assignment, a critical requirement for pharmaceutical development and synthetic chemistry applications where this imidazole derivative serves as a valuable building block.[1]

Introduction: The Imperative for Rigorous Elucidation

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a urea-like moiety within the imidazole ring and a carboxylic acid group, presents multiple sites for chemical modification.[1] An incorrect structural assignment at this foundational stage can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.

Therefore, a systematic and orthogonal approach to structure elucidation is not merely procedural but essential for scientific integrity. The workflow detailed herein is designed as a self-validating system, where the output of each analytical technique provides a piece of the structural puzzle that must fit perfectly with all others.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Purity, Physical Properties, and Elemental Composition

Before advanced spectroscopic analysis, it is crucial to establish the sample's purity and fundamental composition. These initial steps prevent the misinterpretation of data that could arise from impurities.

Physicochemical Properties

A summary of the expected physical properties provides a preliminary check against a known standard.

| Property | Expected Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | [3] |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Light yellow to brown powder | [1] |

| Melting Point | 260 °C (decomposition) | [4] |

| Solubility | Soluble in water, DMSO, ethanol | [4] |

Elemental Analysis

Combustion analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.

Causality: The primary purpose of elemental analysis is to provide an independent, quantitative verification of the elemental composition. The results must align with the theoretical percentages calculated from the expected molecular formula (C₄H₄N₂O₃). A significant deviation (>0.4%) would indicate the presence of impurities or an incorrect structural hypothesis.

-

Theoretical Calculation for C₄H₄N₂O₃:

-

C: (4 * 12.01) / 128.09 = 37.51%

-

H: (4 * 1.01) / 128.09 = 3.15%

-

N: (2 * 14.01) / 128.09 = 21.88%

-

Spectroscopic & Spectrometric Characterization

This phase employs multiple techniques to piece together the molecular structure, from its overall mass and functional groups to the precise connectivity of its atoms.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the molecular formula.[6]

Trustworthiness: HRMS provides a self-validating check on the elemental analysis. While elemental analysis confirms the ratio of elements, HRMS confirms the exact mass of the molecule, allowing for the confident assignment of the molecular formula C₄H₄N₂O₃.[3][7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering initial clues about the molecule's substructures.[8]

Expected Fragmentation: The imidazole ring is generally stable, so fragmentation often involves the loss of substituents.[9]

| m/z Value | Possible Fragment | Rationale |

|---|---|---|

| 128.0222 | [M]⁺ | Molecular ion (C₄H₄N₂O₃) |

| 111.0249 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 84.0324 | [M-CO₂]⁺ | Decarboxylation of the carboxylic acid |

| 83.0245 | [M-COOH]⁺ | Loss of the entire carboxyl group |

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. Given the acidic proton, negative mode ([M-H]⁻) is expected to be prominent.

-

Mass Analysis: Use an Orbitrap or TOF mass analyzer to acquire a high-resolution spectrum (resolution > 60,000).

-

Data Processing: Determine the accurate mass of the parent ion and use software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6]

Causality: This analysis is performed to quickly confirm the presence of the key functional groups—the carboxylic acid (O-H and C=O), the amide/urea C=O, and the N-H bonds—predicted by the proposed structure.[10] The spectrum should be consistent with the molecular structure; the absence of an expected peak or the presence of an unexpected one would immediately challenge the structural assignment.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Imidazole Ring |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Amide (2-oxo position) |

| ~1600 | C=N / C=C stretch | Imidazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence for atomic connectivity.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it can solubilize the polar compound and, importantly, its residual water peak does not obscure the signals of interest. It also allows for the observation of exchangeable protons (N-H and O-H).[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon environments.

-

2D NMR (Optional but Recommended): If ambiguity remains, acquire 2D spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to observe 2- and 3-bond correlations between protons and carbons).

¹H NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | H -OOC | Highly deshielded acidic proton. Exchangeable with D₂O. |

| ~11.0 | Broad Singlet | 1H | NH | Deshielded amide/urea proton. Exchangeable with D₂O. |

| ~10.8 | Broad Singlet | 1H | NH | Deshielded amide/urea proton. Exchangeable with D₂O. |

| ~7.5 | Singlet | 1H | C5-H | Olefinic proton on the imidazole ring, adjacent to the carboxylic acid. |

¹³C NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C OOH | Carboxylic acid carbonyl carbon. |

| ~155 | C 2=O | Carbonyl carbon at the 2-position of the ring (urea-like). |

| ~125 | C 5 | Olefinic carbon bearing the single proton. |

| ~120 | C 4 | Olefinic carbon attached to the carboxylic acid group. |

Caption: Key expected HMBC correlations for structure validation.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.[11]

Causality: This technique is employed as the final arbiter of the structure. It can distinguish between potential isomers that may be difficult to differentiate by NMR alone and provides definitive proof of the relative and absolute stereochemistry (if applicable). A successful crystal structure serves as the gold standard for structural validation.[12]

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound.[11] A screening of various solvents (e.g., water, ethanol, acetone, or mixtures) is necessary.

-

Step 1a: Dissolve the compound in a minimal amount of a suitable hot solvent.

-

Step 1b: Allow the solution to cool slowly and undisturbed to room temperature.

-

Step 1c: If no crystals form, allow the solvent to evaporate slowly over several days.

-

-

Data Collection: A suitable crystal is selected and mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays.[13]

-

Structure Solution and Refinement: The diffraction pattern is collected and processed. The structure is solved using direct methods and refined using full-matrix least-squares on F².[13] The final output is an electron density map and a molecular model that provides atomic coordinates, bond lengths, and angles.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is complete when all analytical data converge to support a single, unambiguous structure. The elemental analysis confirms the composition, which is validated by the exact mass from HRMS. The functional groups identified by FTIR are consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra. The connectivity proposed by 2D NMR experiments is ultimately and definitively confirmed by the three-dimensional model obtained from X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

-

National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 1399872. [Link]

-

BIOSYNCE. "this compound CAS 39828-47-2." BIOSYNCE Products. [Link]

-

Scientific Figure on ResearchGate. "Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)." ResearchGate. [Link]

-

Intertek. "Molecular Structure Characterisation and Structural Elucidation." Intertek Services. [Link]

-

Taylor & Francis Online. "Structure elucidation – Knowledge and References." Taylor & Francis Online. [Link]

-

Elgemeie, G. H., et al. "Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin." Scientific Reports, vol. 13, no. 1, 2023, p. 19478. [Link]

- Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Simulated reference, as direct online source for this specific concept is fragmented).

-

American Chemical Society. "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis." ACS Publications. [Link]

-

Wiley Analytical Science. "Structure Elucidation in Organic Chemistry." Wiley Analytical Science Magazine. [Link]

-

Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides & Nucleic Acids, vol. 25, no. 9-11, 2006, pp. 1237-40. [Link]

-

National Institutes of Health. "Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis." NIH National Library of Medicine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 39828-47-2 [chemicalbook.com]

- 3. This compound | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 2-Oxo-Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the purine bases of DNA.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities.[2] A particularly intriguing, yet less explored, subclass is the 2-oxo-imidazole group. The introduction of a carbonyl group at the 2-position fundamentally alters the electronic properties and metabolic stability of the imidazole core, opening new avenues for drug design and biochemical investigation.

This guide focuses on a key exemplar of this class, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2). While detailed research on this specific molecule is nascent, its structure suggests significant potential as a versatile building block for novel therapeutics.[3] Recent groundbreaking studies on related 2-oxo-imidazole-containing dipeptides have revealed their superior antioxidant properties and enhanced resistance to enzymatic degradation compared to their non-oxidized counterparts, highlighting the therapeutic promise of this scaffold.[4][5]

This document serves as a comprehensive technical resource, consolidating the available physicochemical data, outlining plausible methodologies for synthesis and analysis, and exploring the potential biological relevance of this compound, grounded in the latest scientific understanding of the 2-oxo-imidazole moiety.

Part 1: Core Physicochemical Properties

This compound is a heterocyclic organic compound that typically appears as a light yellow to brown powder or solid.[3][6] Its structure features a five-membered imidazole ring containing a urea-like moiety, with a carboxylic acid group attached at the 4-position. This combination of functional groups dictates its physical and chemical behavior.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 39828-47-2 | [3][7] |

| Molecular Formula | C₄H₄N₂O₃ | [3][7] |

| Molecular Weight | 128.09 g/mol | [3][7] |

| IUPAC Name | 2-oxo-1,3-dihydroimidazole-4-carboxylic acid | [7] |

| Synonyms | 4-Carboxy-2-oxo-1,3-dihydroimidazole, Glyoxalone-4-carboxylic acid | [3][6] |

| Appearance | Light yellow to brown powder/solid | [3][6] |

| Melting Point | ~260 °C (with decomposition) | [6] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO) | [6] |

| pKa (Predicted) | 7.25 ± 0.20 | [6] |

| XLogP3 (Predicted) | -1.1 | [7] |

Part 2: Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

The synthesis of imidazole derivatives can be achieved through various methods, such as the Debus or Radiszewski syntheses.[8] A common strategy involves the cyclization of a dicarbonyl compound with an ammonia source and an aldehyde. For the target molecule, a plausible precursor would be an ester of dihydroxyfumaric acid, which could react with urea to form the 2-oxo-imidazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: A plausible, generalized workflow for the synthesis of the target compound.

Methodology: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Predicted ¹H NMR (DMSO-d₆):

-

~12-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~10-11 ppm (broad singlet, 2H): N-H protons of the imidazole ring.

-

~7.5 ppm (singlet, 1H): C-H proton on the imidazole ring.

-

-

Predicted ¹³C NMR (DMSO-d₆):

-

~165 ppm: Carboxylic acid carbon (-COOH).

-

~155 ppm: Carbonyl carbon of the 2-oxo group (C=O).

-

~120-130 ppm: sp² carbons of the imidazole ring.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3100 cm⁻¹: N-H stretch of the imidazole ring.

-

~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680-1700 cm⁻¹: C=O stretch of the 2-oxo group (amide/urea).

-

~1550-1620 cm⁻¹: C=C and C=N stretching of the imidazole ring.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

-

Expected Results:

-

Negative Ion Mode [M-H]⁻: Expected at m/z 127.01.

-

Positive Ion Mode [M+H]⁺: Expected at m/z 129.03.

-

Fragmentation: Expect initial loss of CO₂ (44 Da) from the carboxylic acid group.

-

Part 3: Chemical Reactivity and Safety Profile

Reactivity Insights

The reactivity of this compound is governed by its three primary features: the carboxylic acid, the cyclic urea (2-oxo) moiety, and the aromatic-like imidazole ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling reagents like DCC or EDC), and reduction to an alcohol (using strong reducing agents like LiAlH₄). Its acidity allows for salt formation with bases.

-

N-H Protons: The protons on the nitrogen atoms are acidic and can be deprotonated by strong bases, allowing for N-alkylation or N-acylation reactions.

-

2-Oxo Group: The carbonyl group is relatively stable due to its involvement in the urea-like structure but could be susceptible to nucleophilic attack under harsh conditions.

Safety and Handling

While comprehensive toxicological data is not available, GHS hazard classifications from supplier information indicate potential risks.[6][7] Standard laboratory precautions should be strictly followed.

-

GHS Hazard Statements:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

-

Storage:

Part 4: Biological and Therapeutic Potential

The true potential of CAS 39828-47-2 lies in its application as a building block in drug discovery.[3] The 2-oxo modification is not merely a structural curiosity; it imparts significant and beneficial biological properties. Recent research on imidazole-containing dipeptides (IDPs) like carnosine has shown that their oxidized, 2-oxo forms are not metabolic byproducts but are, in fact, more potent and stable functional molecules.[4]

The "2-Oxo Advantage": Enhanced Stability and Antioxidant Activity

IDPs such as carnosine are known for their antioxidant effects, but their therapeutic use is hampered by rapid degradation by the enzyme carnosinase 1 (CN1).[4] Studies have demonstrated that 2-oxo-IDPs are highly resistant to this enzymatic hydrolysis. This increased stability leads to greater bioavailability.[4]

Furthermore, multiple in vitro assays have confirmed that 2-oxo-IDPs exhibit significantly greater antioxidant capacity than their parent compounds.[5][9] This suggests that the conversion to the 2-oxo form may be a critical activation step for their biological function.[10]

Caption: The "2-Oxo Advantage": Enhanced stability against enzymatic degradation and superior antioxidant activity.

Applications in Drug Development

Given these properties, this compound is an attractive starting material for:

-

Neurological Disorders: Its use as an intermediate for pharmaceuticals targeting neurological disorders has been suggested, likely leveraging the antioxidant and stable nature of the 2-oxo-imidazole core.[3]

-

Enzyme Inhibitors: The imidazole scaffold is a well-known pharmacophore for enzyme inhibition. The unique electronic and hydrogen-bonding capabilities of the 2-oxo variant could be exploited to design highly specific inhibitors for various therapeutic targets.[3]

-

Biochemical Probes: The carboxylic acid handle allows for easy conjugation to other molecules, making it a useful tool for creating probes to study biological systems or for incorporation into larger, more complex bioactive molecules.[11]

Conclusion

This compound (CAS 39828-47-2) stands as a promising, albeit understudied, chemical entity. While a comprehensive body of literature on this specific molecule is yet to be established, its structural features, combined with the exciting recent discoveries surrounding the enhanced stability and antioxidant potency of the 2-oxo-imidazole scaffold, position it as a high-potential building block for the next generation of therapeutics. This guide provides a foundational framework for researchers, synthesizing available data and providing scientifically grounded predictions to facilitate its use in the laboratory and accelerate its journey from a chemical reagent to a component of innovative new medicines.

References

-

Shelar U.B., Thorve S.S. (n.d.). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing intermediate 2-oxo-imidazolidame derivative.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 39828-47-2. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2025). 2-Oxo-Imidazole-Containing Dipeptides Resist Degradation by Carnosinase 1. Retrieved from [Link]

- Google Patents. (n.d.). Imidazole synthesis.

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-OXO-2,3-DIHYDRO-1H-BENZO[D]IMIDAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubMed. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Oxo-imidazole-containing dipeptides resist degradation by carnosinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. This compound | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 39828-47-2 [chemicalbook.com]

An In-Depth Technical Guide to 4-Carboxy-2-oxo-1,3-dihydroimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 4-carboxy-2-oxo-1,3-dihydroimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.

Introduction

4-Carboxy-2-oxo-1,3-dihydroimidazole, also known as 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is a valuable building block in organic synthesis.[1] Its rigid core, featuring a urea moiety integrated into a five-membered ring, and the presence of a carboxylic acid group make it a versatile precursor for the development of a wide range of bioactive molecules.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with potential applications in treating neurological disorders.[1] Its structure allows for diverse chemical modifications, enabling the exploration of new pharmacological profiles with potentially improved efficacy and reduced toxicity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-carboxy-2-oxo-1,3-dihydroimidazole is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₃ | [2] |

| Molecular Weight | 128.09 g/mol | [2] |

| CAS Number | 39828-47-2 | [2] |

| Appearance | Light yellow to brown powder | [1] |

| Melting Point | 260 °C (with decomposition) | [3] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). | [3] |

| XLogP3 | -1.1 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 78.4 Ų | [2] |

| Acidity (pKa) | 7.25 ± 0.20 (Predicted) | [3] |

Synonyms: this compound, 2-oxo-1,3-dihydroimidazole-4-carboxylic acid, Glyoxalone-4-carboxylic acid, 2-Hydroxy-1H-imidazole-4-carboxylic acid.[2][3]

Synthesis and Purification

While a direct, one-pot synthesis for 4-carboxy-2-oxo-1,3-dihydroimidazole is not extensively documented in readily available literature, a plausible and effective two-step synthetic route can be proposed. This pathway involves the initial synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-carboxy-2-oxo-1,3-dihydroimidazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate (Intermediate)

This procedure is adapted from general methods for the synthesis of similar heterocyclic esters.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glycinate hydrochloride in ethanol.

-

Base Addition: Add a suitable base, such as sodium ethoxide or triethylamine, to neutralize the hydrochloride and liberate the free ethyl glycinate.

-

Condensation: To the resulting solution, add an equimolar amount of diethyl oxalate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate.

Step 2: Hydrolysis to 4-Carboxy-2-oxo-1,3-dihydroimidazole (Final Product)

This step involves the hydrolysis of the ester to the carboxylic acid.

-

Reaction Setup: Suspend the ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

-

Heating: Heat the mixture to reflux and stir until the ester is fully hydrolyzed, as indicated by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.

-

Precipitation and Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification and Drying: Wash the collected solid with cold water and dry under vacuum to obtain 4-carboxy-2-oxo-1,3-dihydroimidazole.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 4-carboxy-2-oxo-1,3-dihydroimidazole, the following data is predicted based on the analysis of closely related structures, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and general principles of spectroscopic interpretation for this class of compounds.[4]

¹H NMR Spectroscopy

-

-CH (imidazole ring): A singlet is expected for the proton at the C5 position of the imidazole ring.

-

-NH (imidazole ring): Two broad singlets corresponding to the two N-H protons of the urea moiety are anticipated. Their chemical shift can be highly dependent on the solvent and concentration.

-

-COOH (carboxylic acid): A broad singlet for the acidic proton of the carboxylic acid group, which is typically downfield.

¹³C NMR Spectroscopy

-

C=O (urea): A signal in the downfield region, characteristic of a urea carbonyl carbon. Based on an analog, this could be around 163.5 ppm.[4]

-

C=O (carboxylic acid): A signal in the downfield region, typical for a carboxylic acid carbonyl carbon, expected around 175.6 ppm.[4]

-

C4 (imidazole ring): The carbon atom bearing the carboxylic acid group.

-

C5 (imidazole ring): The carbon atom with the single proton attached.

FTIR Spectroscopy

-

O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

N-H stretch (imidazole ring): One or two sharp to broad peaks in the region of 3100-3400 cm⁻¹.

-

C=O stretch (carboxylic acid and urea): Strong absorption bands are anticipated between 1650-1750 cm⁻¹. The urea carbonyl typically appears at a lower wavenumber than the carboxylic acid carbonyl.

-

C=C and C-N stretching: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the imidazole ring vibrations.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.09 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the imidazole ring.

Chemical Reactivity and Stability

The chemical reactivity of 4-carboxy-2-oxo-1,3-dihydroimidazole is dictated by the functional groups present in its structure.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its presence allows for the covalent attachment of this scaffold to other molecules, a key feature in its use as a building block in drug discovery.[1]

-

Urea Moiety: The N-H groups of the urea can be alkylated or acylated under appropriate conditions.

-

Imidazole Ring: The ring itself is relatively stable, but can participate in certain electrophilic and nucleophilic substitution reactions depending on the reaction conditions.

The stability of imidazolidinone structures has been studied, with some adducts showing a half-life of approximately 14 days at 37°C, indicating reasonable stability under physiological conditions.[5] The compound should be stored at 0-8°C to ensure its long-term stability.[1]

Applications in Drug Discovery and Development

4-Carboxy-2-oxo-1,3-dihydroimidazole is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

-

Intermediate for Pharmaceuticals: It is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1]

-

Enzyme Inhibition: Its structural features make it a candidate for designing enzyme inhibitors. For instance, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been investigated as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis.[6]

-

Bioisostere: The core structure can act as a bioisostere for other chemical groups in drug molecules, helping to fine-tune pharmacokinetic and pharmacodynamic properties.

Caption: Key application areas of 4-carboxy-2-oxo-1,3-dihydroimidazole in research.

Safety and Handling

Based on available safety data, 4-carboxy-2-oxo-1,3-dihydroimidazole should be handled with care in a laboratory setting.[2]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Carboxy-2-oxo-1,3-dihydroimidazole is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its stable core, combined with the reactive carboxylic acid functionality, makes it an attractive starting material for the synthesis of complex and potentially therapeutic molecules. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and drug development professionals interested in leveraging this versatile chemical entity.

References

Click to expand

-

Bioorganic & Medicinal Chemistry Letters. 2001.

-

Chem-Impex. Accessed December 2025.

-

BIOSYNCE. Accessed December 2025.

-

Biochemical Pharmacology. 1996.

-

University of Glasgow. Accessed December 2025.

-

LookChem. Accessed December 2025.

-

Molbank. 2024.

-

PubChem. Accessed December 2025.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. mdpi.com [mdpi.com]

- 5. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

The Unassuming Architect: A Technical Guide to 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid in Modern Drug Discovery

Foreword: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as the final therapeutic agents themselves, but as pivotal architects in the construction of complex, life-altering drugs. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a seemingly modest heterocyclic compound, represents a prime example of such an unassuming yet powerful building block. Its inherent structural features—a stable cyclic urea, a reactive carboxylic acid handle, and strategically positioned nitrogen atoms—provide a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide offers an in-depth exploration of this key intermediate, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical characteristics, and, most importantly, its instrumental role in the creation of innovative therapeutics. Our journey will not merely recount facts but will endeavor to illuminate the causal links between its structure and its function as a cornerstone in contemporary pharmaceutical research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and drug design.

Core Data

| Property | Value | Source(s) |

| CAS Number | 39828-47-2 | [1][2][3] |

| Molecular Formula | C₄H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 128.09 g/mol | [1][2][3] |

| Appearance | Light yellow to brown powder | [1] |

| Melting Point | 260 °C (decomposition) | [4] |

| Purity | ≥ 95% (NMR) | [1] |

Spectroscopic Signature

While comprehensive, publicly available, peer-reviewed spectroscopic data for the parent compound is limited, predicted and analogous compound data provide a reliable basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl proton on the imidazole ring, the N-H protons of the cyclic urea, and the carboxylic acid proton. The vinyl proton would likely appear as a singlet in the aromatic region, while the N-H and -COOH protons would present as broad singlets at lower fields, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the urea, the carboxylic acid carbonyl, and the two sp² hybridized carbons of the imidazole ring. The chemical shifts of these carbons provide a clear fingerprint of the core structure.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the cyclic urea and the carboxylic acid, N-H stretching of the imidazole ring, and O-H stretching of the carboxylic acid.

Synthesis of the Core Scaffold: A Methodological Overview

The synthesis of this compound is a critical first step in its journey as a pharmaceutical building block. While multiple strategies for imidazole synthesis exist, a common and effective approach involves the cyclization of appropriate precursors followed by hydrolysis.

A General Synthetic Workflow

A prevalent strategy for constructing the 2-oxo-imidazoline ring system involves the condensation of a glyoxal derivative with a urea or a related compound. For the 4-carboxylic acid derivative, a common precursor is diethyl 2-formamido-3-oxosuccinate.

Caption: A general two-step synthesis approach.

Detailed Experimental Protocol: Hydrolysis of the Ethyl Ester Precursor

This protocol outlines the final step in the synthesis, the hydrolysis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate to yield the target carboxylic acid. This step is crucial as it deprotects the carboxylic acid, making it available for subsequent reactions.

Materials:

-

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (typically 1-2 M).

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Causality in Experimental Choices:

-

Base-catalyzed hydrolysis: The use of a strong base like KOH or NaOH is essential to efficiently saponify the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Acidification: Acidification is critical for protonating the carboxylate salt formed during hydrolysis, leading to the precipitation of the less soluble carboxylic acid.

-

Recrystallization: This purification technique is chosen to remove any unreacted starting material and inorganic salts, resulting in a product of high purity suitable for subsequent synthetic steps.

The Role in Drug Discovery: A Scaffold for Bioactivity

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The carboxylic acid and the N-H groups of the imidazole ring serve as key points for chemical modification, allowing for the introduction of various pharmacophores.

Derivatives with Anticancer Properties

Derivatives of the 2-oxo-imidazolidine core have shown significant potential as anticancer agents. For instance, certain 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have been screened for their in vitro cytotoxicity against various cancer cell lines.[5] While this specific example features a thione instead of an oxo group at the 2-position, it highlights the potential of this heterocyclic system in cancer research. The imidazole scaffold can be strategically modified to interact with specific targets in cancer cells, such as kinases or other enzymes involved in cell proliferation and survival.

Enzyme Inhibition: A Key Mechanism of Action

A significant area of application for derivatives of this compound is in the development of potent and selective enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibitors: A novel series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were designed and synthesized as potent inhibitors of matrix metalloproteinase-13 (MMP-13). MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases such as osteoarthritis and cancer. The designed compounds exhibited potent inhibition of MMP-13, with some analogues showing IC₅₀ values in the low nanomolar range.

Caption: Inhibition of MMP-13 by derivatives.

Metallo-β-Lactamase (MBL) Inhibitors: The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs) by bacteria. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of potent inhibitors of VIM-type MBLs.[6] These inhibitors can be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.

Applications in Neurological Disorders

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] The imidazole core is a common feature in many centrally acting drugs due to its ability to participate in hydrogen bonding and other interactions with neuronal receptors and enzymes. By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired effects on the central nervous system.

Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is centered around its two primary functional groups: the carboxylic acid and the N-H groups of the imidazole ring.

-

Carboxylic Acid Modifications: The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the attachment of diverse side chains and pharmacophores, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

-

N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can undergo alkylation or arylation reactions, providing another avenue for structural diversification. This allows for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule, influencing its binding to biological targets.

Conclusion and Future Perspectives

This compound, while not a therapeutic agent in its own right, is an indispensable tool in the medicinal chemist's arsenal. Its stable, yet reactive, structure provides a reliable foundation for the construction of complex molecules with a wide range of biological activities. The successful development of potent enzyme inhibitors and drug candidates for various diseases based on this scaffold underscores its significance.

Future research will likely focus on expanding the diversity of derivatives that can be synthesized from this core, exploring novel reaction methodologies to functionalize the imidazole ring, and applying this scaffold to new and challenging biological targets. As our understanding of disease mechanisms deepens, the demand for versatile and adaptable molecular building blocks like this compound will undoubtedly continue to grow, solidifying its place as a quiet but essential architect of modern medicine.

References

-

This compound. Chem-Impex.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [URL: Not available]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

-

Prepartion of Ethyl imidazole-4-carboxylate. Chempedia - LookChem.

- Combination of 1H and 13C NMR Spectroscopy. [URL: Not available]

-

An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Benchchem.

-

1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR. ChemicalBook.

-

a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

-

This compound | C4H4N2O3 | CID 1399872. PubChem.

-

This compound. Sigma-Aldrich.

-

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. PMC.

-

Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes. PubMed.

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH.

-

CAS 71123-14-3 | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE. Alchem Pharmtech.

-

CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents.

-

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed.

-

2-OXO-2,3-DIHYDRO-1H-BENZO[D]IMIDAZOLE-4-CARBOXYLIC ACID. Chemsrc.

- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [URL: Not available]

-

This compound CAS 39828-47-2. BIOSYNCE.

-

Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

-

Control of Modes of Intramolecular Imidazole Catalysis of Ester Hydrolysis by Steric and Electronic Effects. ElectronicsAndBooks.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound DiscoveryCPR 39828-47-2 [sigmaaldrich.com]

- 4. biosynce.com [biosynce.com]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Imidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of imidazole carboxylic acids, a class of heterocyclic compounds integral to medicinal chemistry, materials science, and catalysis. From the seminal synthesis of the imidazole ring to the elucidation of key carboxylic acid derivatives, this document traces the evolution of their synthesis, a journey marked by innovation and the quest for efficiency. We delve into the foundational synthetic methodologies, offering detailed, field-proven protocols for their preparation. The guide further examines the physicochemical properties that underpin their diverse applications and explores their significant roles as enzyme inhibitors, building blocks for metal-organic frameworks, and precursors to pharmacologically active agents. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the rich history and ongoing potential of imidazole carboxylic acids.

A Historical Overture: From Glyoxaline to a Privileged Scaffold

The story of imidazole carboxylic acids is inextricably linked to the discovery of the parent imidazole ring, first named "glyoxaline." In 1858, German chemist Heinrich Debus reported the first synthesis of imidazole by reacting glyoxal and formaldehyde in the presence of ammonia.[1] This reaction, while groundbreaking, often resulted in low yields.

A significant advancement came in 1882 from the Polish chemist Bronisław Leonard Radziszewski.[2] While investigating the fluorescent and chemiluminescent properties of 2,4,5-triphenylimidazole, also known as lophine, Radziszewski developed a more general method for imidazole synthesis.[2][3] The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and it remains a cornerstone of imidazole chemistry.[4][5] This multicomponent reaction opened the door to a wide variety of substituted imidazoles, laying the groundwork for the eventual synthesis and exploration of their carboxylic acid derivatives.

A Timeline of Discovery and Synthesis

| Year | Key Discovery/Synthesis | Researcher(s) | Significance |

| 1858 | First synthesis of imidazole (glyoxaline) | Heinrich Debus | Discovery of the parent imidazole ring. |

| 1874 | Isolation of urocanic acid from dog urine | Max Jaffé | First discovery of a naturally occurring imidazole carboxylic acid.[6] |

| 1882 | Development of the Radziszewski synthesis | Bronisław Radziszewski | A more general and efficient method for synthesizing substituted imidazoles.[2] |

| 1891 | First documented synthesis of imidazole-4,5-dicarboxylic acid | Maquenne | Synthesis from tartaric acid dinitrate, ammonia, and formaldehyde.[7][8] |

| 1916 | Synthesis of imidazole-4-carboxylic acid | F. L. Pyman | Oxidation of 4-hydroxymethylimidazole.[9] |

| 1956 | Oxidation of benzimidazole to imidazole-4,5-dicarboxylic acid | (undisclosed) | An alternative synthetic route to the dicarboxylic acid.[7][8] |

Foundational Synthetic Methodologies: A Practical Guide

The ability to introduce carboxylic acid functionalities onto the imidazole ring was a critical step in unlocking their therapeutic and materials science potential. The following sections provide detailed protocols for key historical and modern syntheses, offering insights into the experimental choices and their underlying chemical principles.

The Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Radziszewski's synthesis of lophine is a classic example of the multicomponent reaction that bears his name. The reaction efficiently constructs the imidazole ring from readily available starting materials.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL).

-

Addition of Ammonia Source: Add ammonium acetate (1.2 g) to the solution. Ammonium acetate serves as the ammonia source in this reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, pour the reaction mixture into ice-water. Neutralize the solution with sodium bicarbonate.

-

Purification: The precipitated crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2,4,5-triphenylimidazole.[3]

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a protic medium that facilitates the condensation reactions. Ammonium acetate is chosen as the ammonia source as it is a solid that is easy to handle and decomposes in situ to provide ammonia.

Caption: A simplified workflow of the Radziszewski synthesis of lophine.

Maquenne's Synthesis of Imidazole-4,5-dicarboxylic Acid (1891)

One of the earliest documented syntheses of an imidazole dicarboxylic acid was achieved by Maquenne in 1891.[7] This method, though historically significant, involves harsh nitrating conditions.

Experimental Protocol:

-

Nitrification of Tartaric Acid: Carefully treat tartaric acid with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate. This step is highly exothermic and requires careful temperature control.

-

Ammonolysis and Cyclization: React the resulting tartaric acid dinitrate with an aqueous solution of ammonia and formaldehyde. The ammonia acts as a nucleophile and nitrogen source for the imidazole ring, while formaldehyde provides the C2 carbon.

-

Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.[7]

Causality Behind Experimental Choices: The nitration of tartaric acid activates the molecule for subsequent nucleophilic attack by ammonia. Formaldehyde is the simplest aldehyde and serves as an efficient one-carbon source for the formation of the imidazole ring.

Pyman's Synthesis of Imidazole-4-carboxylic Acid (1916)

F. L. Pyman's work on imidazole derivatives in the early 20th century was instrumental in expanding the library of these compounds. His synthesis of imidazole-4-carboxylic acid involved the oxidation of a pre-functionalized imidazole.

Experimental Protocol:

-

Starting Material: The synthesis begins with 4-hydroxymethylimidazole.

-

Oxidation: The 4-hydroxymethylimidazole is oxidized using nitric acid.[9] The reaction conditions, such as temperature and concentration of nitric acid, are crucial for achieving a good yield and minimizing side reactions.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the imidazole-4-carboxylic acid. This typically involves neutralization and crystallization.

Causality Behind Experimental Choices: The oxidation of a primary alcohol to a carboxylic acid is a standard transformation in organic synthesis. Nitric acid is a strong oxidizing agent capable of effecting this transformation on the imidazole scaffold.

Caption: Pyman's synthesis of imidazole-4-carboxylic acid via oxidation.

Physicochemical Properties: The Foundation of Functionality

The utility of imidazole carboxylic acids in various applications is a direct consequence of their unique physicochemical properties. The presence of both the basic imidazole ring and the acidic carboxylic acid group(s) imparts amphoteric character and allows for a range of intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Imidazole-2-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~191-192 | - | Soluble in water, ethanol |

| Imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 294-295 (dec.) | 2.69 (predicted) | Sparingly soluble in aqueous acid[2][11] |

| Imidazole-4,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.10 | 280-285 (dec.) | 3.59 (predicted) | Insoluble in water, ethanol; Soluble in alkali[3][10] |

| Urocanic acid (trans) | C₆H₆N₂O₂ | 138.13 | 224-225 | - | - |

Note: pKa and solubility values can vary depending on the experimental conditions. The amphoteric nature of these compounds, with the imidazole ring acting as a base (pKa of protonated imidazole is ~7) and the carboxylic acid as an acid, is a key feature.[12]

Applications: From Nature's Blueprint to Modern Science

The imidazole carboxylic acid motif is found in nature and has been extensively utilized in the development of synthetic molecules with diverse applications.

Nature's Imidazole Carboxylic Acid: Urocanic Acid

Discovered in 1874 by Max Jaffé in dog urine, urocanic acid (3-(1H-imidazol-4-yl)propenoic acid) is a naturally occurring imidazole carboxylic acid.[6] It is formed in the stratum corneum of the skin from the enzymatic degradation of histidine. The trans-isomer of urocanic acid is a major endogenous chromophore that absorbs UVB radiation, leading to its isomerization to the cis-isomer. This photoisomerization has been implicated in UV-induced immunosuppression.[13][14]

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of carboxylic acid groups enhances this versatility by providing a handle for forming salts to improve solubility and bioavailability, and by acting as a key binding motif for enzyme active sites.

-

Enzyme Inhibition: Imidazole carboxylic acid derivatives have been widely explored as enzyme inhibitors. The carboxylate group can mimic the substrate's carboxylate or act as a coordinating group for metal ions in the active site of metalloenzymes. For example, derivatives of 1H-imidazole-2-carboxylic acid have been developed as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[15]

-

Receptor Antagonism: The structural features of imidazole carboxylic acids make them suitable for designing receptor antagonists. For instance, derivatives of imidazole-4-carboxylic acid have been synthesized and identified as antiplatelet agents, with some exhibiting antagonistic activity at PAF and ADP receptors.[16][17]

Materials Science: Building Blocks for Metal-Organic Frameworks (MOFs)

Imidazole dicarboxylic acids, particularly imidazole-4,5-dicarboxylic acid, are versatile ligands for the construction of metal-organic frameworks (MOFs).[11] The presence of both nitrogen and oxygen donor atoms allows for the formation of diverse and robust coordination networks with various metal ions.[1][18] These MOFs have potential applications in gas storage, catalysis, and as luminescent materials.[19][20]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Urocanic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]

- 10. 4,5-Imidazoledicarboxylic acid | 570-22-9 [chemicalbook.com]

- 11. 1H-Imidazole-4-carboxylic acid CAS#: 1072-84-0 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 1H-Imidazole-2-carboxylic acid | 16042-25-4 [chemicalbook.com]

- 14. Urocanic acid and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 17. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. rua.ua.es [rua.ua.es]

- 20. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid represents a foundational scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a multitude of bioactive molecules.[1] While direct therapeutic applications of the core molecule are not yet fully elucidated, the extensive pharmacological activities of its derivatives provide a compelling roadmap for identifying its potential therapeutic targets. This guide synthesizes the current understanding of imidazole-based compounds to infer and explore the most promising therapeutic avenues for this compound. We will delve into three key areas where its derivatives have shown significant activity: oncology, through the inhibition of RAF kinases; inflammation, via the modulation of cyclooxygenase (COX) enzymes; and virology, by targeting the main protease of SARS-CoV-2. This document provides the biological rationale, mechanistic insights, and detailed experimental protocols to empower researchers to investigate the therapeutic potential of this core scaffold.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a ubiquitous motif in biologically active compounds, from the essential amino acid histidine to numerous approved pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various enzymes and receptors.[2] The subject of this guide, this compound, combines the imidazole core with a carboxylic acid functionality, providing a key vector for chemical modification and interaction with biological targets.[1] Although primarily utilized as a synthetic intermediate, the consistent and potent activity of its derivatives against specific protein targets strongly suggests that the core scaffold itself may possess intrinsic, albeit potentially modest, activity and provides a clear rationale for its investigation. This guide will proceed by examining the most compelling of these inferred targets.

Inferred Target I: RAF Kinase Inhibition in Oncology

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[3][4] Mutations in this pathway, particularly in the B-RAF kinase, are prevalent in many cancers, most notably melanoma.[5] Consequently, B-RAF has emerged as a major target for cancer therapeutics. Numerous imidazole-containing compounds have been developed as potent B-RAF inhibitors, suggesting that the 2-oxo-imidazole-4-carboxylic acid scaffold is well-suited for interaction with the kinase active site.[6][7]

The RAF-MEK-ERK Signaling Pathway

Activation of cell surface receptors by growth factors initiates a signaling cascade that leads to the activation of the small GTPase, Ras.[8] Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1/2.[3][8] MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell growth, proliferation, and survival.[3][4][8] In cancers with a B-RAF mutation (e.g., V600E), the kinase is constitutively active, leading to uncontrolled cell proliferation.[5]

References

- 1. brieflands.com [brieflands.com]

- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry and drug development. We will delve into its fundamental properties, identification standards, synthesis pathways, and its critical role as a versatile scaffold in creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and functional attributes.

Core Molecular Identity and Physicochemical Properties

This compound is a stable, reactive heterocyclic compound featuring an imidazolone core functionalized with a carboxylic acid group. This combination of a urea-like moiety within the ring and an acidic side chain makes it an exceptionally valuable intermediate for chemical elaboration.[1] Its structure allows for diverse modifications, facilitating the exploration of new pharmacological profiles and the design of compounds with enhanced efficacy and reduced toxicity.[1]

Synonyms and Chemical Identifiers

Accurate identification is paramount in research and development. This compound is known by several names, reflecting its structure from different nomenclature systems. Establishing a clear link between these synonyms and standardized chemical identifiers is crucial for unambiguous sourcing and regulatory documentation.

| Identifier Type | Value | Source |

| IUPAC Name | 2-oxo-1,3-dihydroimidazole-4-carboxylic acid | PubChem[2] |

| CAS Number | 39828-47-2 | Chem-Impex[1], Santa Cruz Biotechnology[3] |

| PubChem CID | 1399872 | PubChem[2] |

| Molecular Formula | C₄H₄N₂O₃ | Chem-Impex[1] |

| Molecular Weight | 128.09 g/mol | Chem-Impex[1] |

| InChI Key | XJSWLMGZMRUNLP-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1=C(NC(=O)N1)C(=O)O | PubChemLite[4] |

| Common Synonyms | 4-Carboxy-2-oxo-1,3-dihydroimidazole, Glyoxalone-4-carboxylic acid, 2-Keto-1,3-dihydroimidazole-4-carboxylic acid | Chem-Impex[1], BIOSYNCE[5] |

Physicochemical Characteristics

The compound typically presents as a light yellow to brown solid powder and exhibits solubility in water and common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] Its high melting point reflects the stability of the heterocyclic ring system.

| Property | Value | Source |

| Appearance | Light yellow to brown powder | Chem-Impex[1] |

| Melting Point | 260 °C (with decomposition) | BIOSYNCE[5] |

| Purity | ≥95% to ≥97% | Chem-Impex[1], BIOSYNCE[5] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

| Predicted XLogP3 | -1.1 | PubChem[2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a key consideration for its practical application. While direct, single-pot syntheses are not widely published, a logical and effective strategy involves a multi-step pathway centered on the synthesis and subsequent hydrolysis of its corresponding ethyl ester. This approach is common in heterocyclic chemistry, allowing for more manageable intermediates and purification steps.

Proposed Synthetic Pathway

The most plausible route leverages the well-established chemistry of imidazole synthesis, followed by functional group manipulation. The overall workflow can be visualized as the formation of a substituted imidazole ester, which is then hydrolyzed to yield the final carboxylic acid product.

Caption: Fig. 1: Proposed multi-step synthesis pathway.

Experimental Protocol: Hydrolysis of Imidazole Ester to Carboxylic Acid

This protocol describes the final, crucial step in the proposed synthesis: the conversion of the ester intermediate to the target carboxylic acid. This method is adapted from the established hydrolysis of ethyl imidazole-4-carboxylate.[6]

Objective: To hydrolyze the ethyl ester of a 4-imidazolecarboxylate derivative to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (or related ester)

-

Potassium hydroxide (KOH) solution (e.g., 10-15% w/v in water)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

pH meter or pH paper

-

Round-bottom flask with magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, suspend the starting imidazole ester in the aqueous potassium hydroxide solution. The typical mass ratio used for similar substrates is approximately 1 part ester to 2.2 parts KOH solution.[6]

-

Reaction: Stir the mixture at a controlled temperature. For the non-oxo analogue, this reaction proceeds efficiently at 30°C.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, cool the flask in an ice bath. Slowly add concentrated acid dropwise while vigorously stirring to neutralize the excess KOH and protonate the carboxylate salt. Continue addition until the pH of the solution is acidic, typically pH 1-2.[6] The target carboxylic acid will precipitate out of the solution as it is generally less soluble in acidic aqueous media.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final high-purity this compound.[6]